molecular formula C19H16ClNO2 B4269079 methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate

methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate

Cat. No. B4269079
M. Wt: 325.8 g/mol
InChI Key: XNIHPAFHDZNJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate is a chemical compound with promising applications in scientific research. It belongs to the class of quinolinecarboxylates, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in various biological processes. For example, it has been found to inhibit the growth of bacteria and fungi by interfering with their DNA synthesis and cell wall formation. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. It has also been found to have a neuroprotective effect by reducing the production of reactive oxygen species and protecting against glutamate-induced cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate in lab experiments is its broad spectrum of biological activities. It has been found to exhibit activity against a wide range of pathogens and has potential applications in the treatment of various diseases. However, one of the limitations is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate. One of the areas of interest is its potential use in combination therapy with other drugs. It has been found to enhance the activity of certain anticancer drugs and might have synergistic effects with other compounds. Another area of research is the development of more potent and selective analogs of methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate, which might have improved efficacy and lower toxicity. Finally, the potential use of methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate in the treatment of neurodegenerative diseases such as Alzheimer's disease needs to be further explored.

Scientific Research Applications

Methyl 8-chloro-2-(4-ethylphenyl)-4-quinolinecarboxylate has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects. It has been studied for its potential use in the treatment of various diseases, including cancer, malaria, tuberculosis, and Alzheimer's disease. In addition, it has been found to have neuroprotective and antioxidant properties.

properties

IUPAC Name

methyl 8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-12-7-9-13(10-8-12)17-11-15(19(22)23-2)14-5-4-6-16(20)18(14)21-17/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIHPAFHDZNJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.